molecular formula C18H16N2O3S B15356165 Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate

Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate

Cat. No.: B15356165
M. Wt: 340.4 g/mol
InChI Key: WIQZAXHSTHZWTP-UHFFFAOYSA-N
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Description

Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of thiophene with a halogenated pyridine derivative in the presence of a palladium catalyst. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their anti-inflammatory and antioxidant properties.

Medicine: In the medical field, this compound and its derivatives are being explored for their therapeutic potential. Research has indicated that they may have applications in treating various diseases, including cancer and neurodegenerative disorders.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for use in electronic applications.

Mechanism of Action

The mechanism by which Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Methyl 4-(2-amino-5-phenylpyridin-3-yl)-2-methoxybenzoate

  • Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-3-methoxybenzoate

  • Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-hydroxybenzoate

Uniqueness: Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate stands out due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic effects.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate

InChI

InChI=1S/C18H16N2O3S/c1-22-15-9-11(5-6-13(15)18(21)23-2)14-8-12(10-20-17(14)19)16-4-3-7-24-16/h3-10H,1-2H3,(H2,19,20)

InChI Key

WIQZAXHSTHZWTP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC=CS3)N)C(=O)OC

Origin of Product

United States

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